

spectroscopic analysis of 3-Amino-2,6-difluorobenzoic acid (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzoic acid

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A Comparative Spectroscopic Analysis of Aminobenzoic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of **3-Amino-2,6-difluorobenzoic acid and its structural analogs. Due to the limited availability of public spectroscopic data for **3-Amino-2,6-difluorobenzoic acid**, this guide will focus on a detailed comparison of two relevant alternatives: 3-Aminobenzoic acid and 2,6-Difluorobenzoic acid. The experimental data for these alternatives, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented to highlight the influence of amino and fluoro substituents on the benzoic acid core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Aminobenzoic acid and 2,6-Difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------------|---------------------|---------------------------------|------------------|--------------------------|---------------|
| 3-Aminobenzoic acid | DMSO-d ₆ | 12.45 | s | - | -COOH |
| 7.15 | t | 1.8 | Ar-H | | |
| 7.04-7.09 | m | - | Ar-H | | |
| 6.73-6.75 | m | - | Ar-H | | |
| 5.29 | s | - | -NH ₂ | | |
| 2,6-Difluorobenzoic acid | Not specified | Not available | Not available | Not available | Not available |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |
|--------------------------|---------------------|---|
| 3-Aminobenzoic acid | DMSO-d ₆ | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
| 2,6-Difluorobenzoic acid | Not specified | Not available |

Table 3: ¹⁹F NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |
|----------------------------------|---------------|---------------------------------|
| 3-Amino-2,6-difluorobenzoic acid | Not available | Not available |
| 2,6-Difluorobenzoic acid | Not available | Not available |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Compound | Functional Group | Wavenumber (cm ⁻¹) |
|--------------------------|-----------------------|--------------------------------|
| 3-Aminobenzoic acid | O-H (Carboxylic acid) | 3300-2500 (broad) |
| N-H (Amine) | ~3400, ~3300 | |
| C=O (Carboxylic acid) | ~1690 | |
| C=C (Aromatic) | 1600-1450 | |
| 2,6-Difluorobenzoic acid | O-H (Carboxylic acid) | 3300-2500 (broad) |
| C=O (Carboxylic acid) | ~1700 | |
| C-F | ~1250 | |
| C=C (Aromatic) | 1600-1450 | |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
|--------------------------|--------------------------|---------------------|---------------------|
| 3-Aminobenzoic acid | Electron Ionization (EI) | 137 | 120, 92, 65 |
| 2,6-Difluorobenzoic acid | Electron Ionization (EI) | 158 | 141, 113, 85 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: ^1H , ^{13}C , and ^{19}F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.
- ^{19}F NMR Acquisition: Fluorine-19 NMR spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl_3 .

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

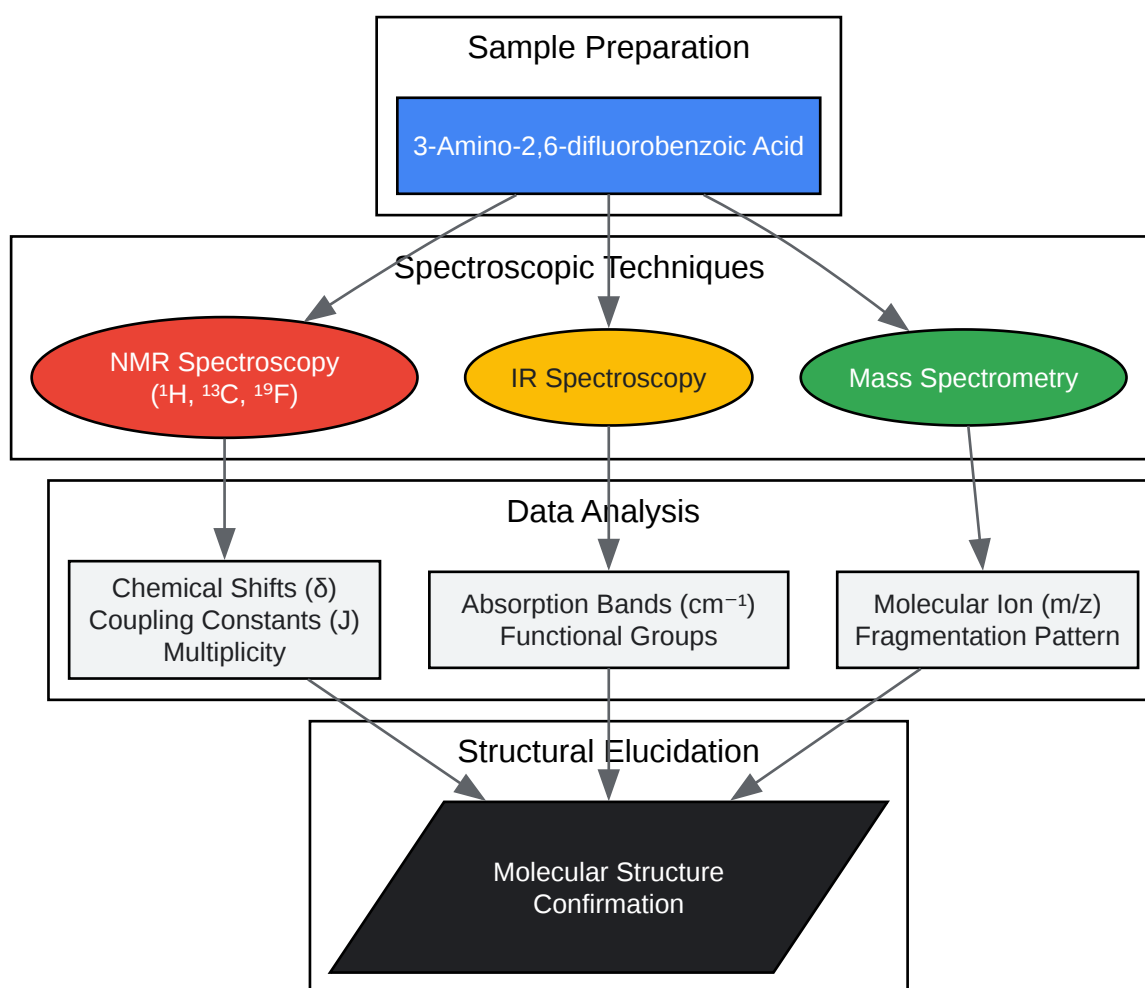
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: The sample was ionized using a 70 eV electron beam.

- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 50-500 amu. The molecular ion peak and major fragment ions were identified.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **3-Amino-2,6-difluorobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [spectroscopic analysis of 3-Amino-2,6-difluorobenzoic acid (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113063#spectroscopic-analysis-of-3-amino-2-6-difluorobenzoic-acid-nmr-ir-ms>]

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